1-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole
Description
1-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole is a synthetic small molecule featuring a benzimidazole core linked via a methyl group to a piperidine ring that is sulfonylated at the nitrogen by a 3-chloro-4-fluorophenyl group. This structural motif combines heterocyclic aromaticity (benzimidazole) with a sulfonamide-substituted piperidine, a design common in medicinal chemistry for targeting enzymes or receptors.
Properties
IUPAC Name |
1-[[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2S/c20-16-11-15(5-6-17(16)21)27(25,26)24-9-7-14(8-10-24)12-23-13-22-18-3-1-2-4-19(18)23/h1-6,11,13-14H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGHCNGIHQHOEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthetic routes, and research findings.
Chemical Structure and Synthesis
The compound features a benzimidazole core substituted with a piperidine moiety and a sulfonyl group attached to a chlorofluorophenyl ring. The synthesis typically involves several steps:
- Formation of Sulfonyl Chloride : The reaction of 3-chloro-4-fluoroaniline with chlorosulfonic acid produces the sulfonyl chloride.
- Piperidine Coupling : The sulfonyl chloride is then reacted with piperidine to yield the sulfonyl piperidine derivative.
- Final Product Formation : The final compound is obtained by coupling the resulting intermediate with a benzimidazole derivative.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The sulfonyl group enhances binding affinity, while the piperidine and benzimidazole groups contribute to the compound's pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown potent activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial efficacy .
Anticancer Potential
Research has indicated that compounds similar to this compound may also possess anticancer properties. Studies suggest that these compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways .
Study 1: Antimicrobial Evaluation
In a comparative study assessing the antimicrobial activity of various derivatives, it was found that specific derivatives exhibited remarkable inhibition against biofilm formation in Staphylococcus aureus, highlighting their potential as therapeutic agents in combating resistant bacterial strains .
Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of similar compounds demonstrated that they could significantly reduce glioma cell viability through multiple mechanisms, including necroptosis and autophagy induction . This suggests a multifaceted approach to targeting cancer cells.
Data Summary
| Activity Type | MIC (μg/mL) | Target Pathogen | Mechanism |
|---|---|---|---|
| Antimicrobial | 0.22 - 0.25 | Staphylococcus aureus | Inhibition of biofilm formation |
| Anticancer | N/A | Glioma cell lines | Induction of apoptosis and necroptosis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine/Piperidine-Linked Benzimidazoles
- 1-((4-Methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole () :
Replacing the sulfonylated piperidine with a 4-methylpiperazine moiety reduces steric hindrance and introduces a basic tertiary amine. This modification may improve solubility but decrease affinity for targets requiring sulfonamide interactions (e.g., carbonic anhydrase or kinase enzymes) . - 1-((4'-(4-Fluorophenyl)piperazin-1-yl)methyl)-imidazole () :
The para-fluorophenyl group on piperazine provides a less sterically demanding substituent compared to the 3-chloro-4-fluorophenyl sulfonyl group. This compound demonstrated antimicrobial activity (Table 4, ), suggesting that fluorinated aryl groups enhance bioactivity, albeit through different mechanisms than sulfonamides .
Sulfonamide Variations
- 2-(1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole (MR-S1-19, ) :
Substituting the chloro-fluorophenyl sulfonyl group with a pyrazole sulfonamide retains the sulfonamide motif but alters electronic properties. The pyrazole’s electron-rich nature may reduce metabolic oxidation compared to aryl sulfonamides. This derivative showed antiproliferative activity, highlighting the importance of sulfonamide choice in biological targeting . - 1-((4-Phenylpiperazin-1-yl)sulfonyl)-1H-imidazol-3-ium () :
Sulfonylation of a phenylpiperazine instead of piperidine introduces a cationic imidazolium group, drastically altering solubility and charge distribution. Such changes could shift target selectivity toward ion channels or nucleic acid interactions .
Scaffold Modifications and Bioisosteres
- 1-Phenyl-1,3,8-triazaspiro[4,5]decan-4-one (): Replacing the benzimidazole-piperidine scaffold with a spirocyclic triazaspirodecanone conferred selectivity for phospholipase D2 (PLD2) over PLD1, demonstrating that scaffold rigidity and hydrogen-bonding capacity critically influence isoform specificity. The target compound’s flexible piperidine linker may limit such discrimination .
- Astemizole Derivatives () :
Compounds like 1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine feature extended alkyl chains and methoxyphenethyl groups, enhancing blood-brain barrier penetration. However, the absence of a sulfonamide may reduce binding to peripheral targets like histamine receptors .
Key Findings and Implications
- Sulfonamide vs.
- Scaffold Flexibility : Rigid scaffolds (e.g., spirocycles) enhance isoform selectivity, while flexible linkers (e.g., piperidine-methyl) broaden target range but reduce specificity .
Q & A
What are the key synthetic strategies for constructing the sulfonyl-piperidine-benzimidazole scaffold in this compound?
The synthesis involves sequential sulfonylation and alkylation steps. First, the 3-chloro-4-fluorophenyl sulfonyl group is introduced to piperidine via sulfonylation using 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to form 1-((3-chloro-4-fluorophenyl)sulfonyl)piperidine . Subsequent alkylation of the piperidine nitrogen with a benzimidazole-containing methyl group is achieved using a coupling reagent (e.g., Pd catalysis or nucleophilic substitution). For example, highlights Pd-catalyzed regioselective C–H functionalization for imidazole derivatives, which can be adapted for benzimidazole coupling .
How can conflicting NMR data for sulfonamide intermediates be resolved during structural characterization?
Discrepancies in NMR shifts (e.g., sulfonamide proton environments) may arise from rotational isomerism or solvent effects. Advanced strategies include:
- Variable-temperature NMR : To observe coalescence of split peaks, confirming dynamic exchange .
- 2D NMR (HSQC, HMBC) : For unambiguous assignment of coupled protons and quaternary carbons, as demonstrated in for imidazole derivatives .
- Computational modeling : DFT calculations of chemical shifts (e.g., using Gaussian) to match experimental data, resolving ambiguities in sulfonyl-piperidine conformers .
What methodologies are recommended for optimizing regioselectivity in benzimidazole functionalization?
Regioselectivity in benzimidazole reactions (e.g., alkylation or sulfonylation) is controlled by:
- Directing groups : Electron-withdrawing substituents (e.g., sulfonyl) on the piperidine ring can guide coupling to the benzimidazole N1 position .
- Catalytic systems : shows Pd(OAc)₂ with Xantphos ligand achieves >90% regioselectivity in imidazole C–H activation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor transition states with charge separation, as observed in sulfonylation reactions .
How can the stability of the sulfonamide group under varying pH conditions be assessed?
- pH-rate profiling : Conduct accelerated degradation studies (e.g., 0.1 M HCl, NaOH, and phosphate buffers at 25–40°C) with HPLC monitoring. The sulfonamide’s hydrolytic susceptibility increases in acidic media due to protonation of the sulfonyl oxygen .
- Mass spectrometry : Identify degradation products (e.g., sulfonic acid derivatives) to elucidate cleavage pathways .
What computational tools are effective for predicting the biological activity of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases or GPCRs), leveraging the benzimidazole’s planar structure for π-π stacking .
- QSAR modeling : Train models on datasets of sulfonamide-containing compounds (e.g., ChEMBL) to predict IC₅₀ values for antimicrobial or anticancer activity .
- ADMET prediction : SwissADME or ADMETLab 2.0 assess pharmacokinetic risks, such as CYP450 inhibition by the sulfonyl group .
How should researchers address low yields in the final coupling step (piperidine-benzimidazole linkage)?
- Reagent optimization : Replace traditional alkylating agents (e.g., MeI) with Mitsunobu conditions (DIAD, PPh₃) for higher stereochemical control .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hr conventional) while improving yield by 15–20% .
- Purification : Use preparative HPLC with C18 columns and 0.1% TFA in acetonitrile/water gradients, as described in for structurally similar benzimidazoles .
What analytical techniques are critical for confirming the absence of genotoxic impurities in this compound?
- LC-MS/MS : Detect trace impurities (≤0.1%) using MRM mode, focusing on aryl chlorides and nitro intermediates .
- AMES test : Validate mutagenicity in Salmonella strains (TA98, TA100) per OECD 471 guidelines, critical for sulfonamide derivatives .
How can the compound’s solubility be improved for in vivo studies without structural modification?
- Co-solvent systems : Use 10% DMSO/PEG 400 (v/v) for parenteral formulations, as validated for sulfonamide analogs in .
- Nanocrystal dispersion : High-pressure homogenization (e.g., 1500 bar, 10 cycles) reduces particle size to <200 nm, enhancing aqueous solubility .
What are the best practices for reconciling conflicting bioactivity data across assay platforms?
- Assay standardization : Normalize data using Z’-factor calculations to confirm robustness (Z’ > 0.5) .
- Orthogonal assays : Validate antimicrobial activity via both broth microdilution (CLSI M07) and agar diffusion, as discrepancies may arise from compound diffusion rates .
How can reaction scalability be improved while maintaining regiochemical purity?
- Flow chemistry : Continuous flow reactors (e.g., Corning AFR) enhance heat/mass transfer, reducing side reactions during sulfonylation .
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³) to optimize temperature, stoichiometry, and catalyst loading, as shown in for Pd-catalyzed reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
